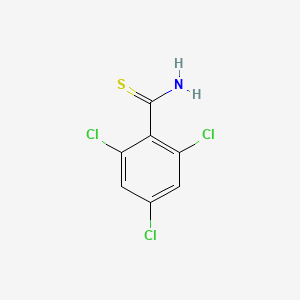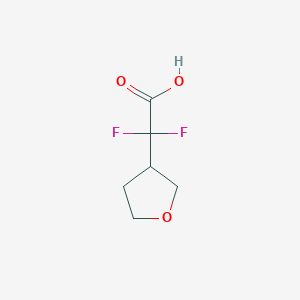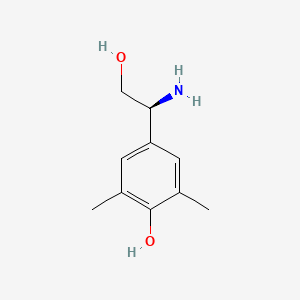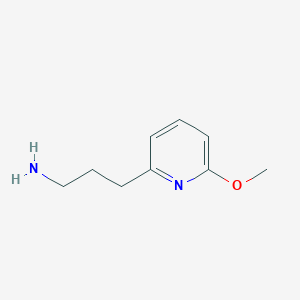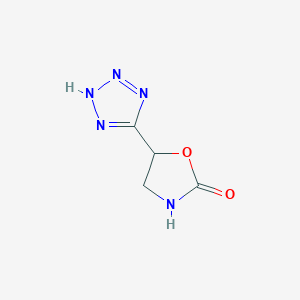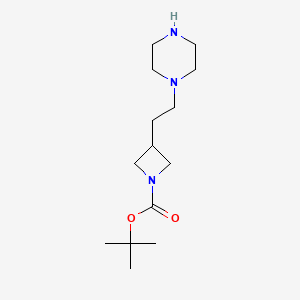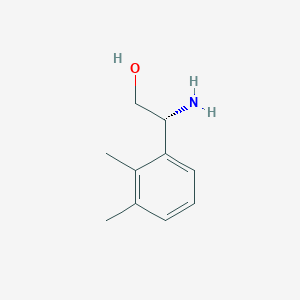
(2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL involves the reductive amination of 2,3-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method involves the hydrogenation of 2,3-dimethylphenylacetonitrile using a catalyst like palladium on carbon to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Synthesis: (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various industrial processes.
Mecanismo De Acción
The mechanism by which (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes.
Comparación Con Compuestos Similares
(2R)-2-Amino-2-phenylethan-1-OL: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Contains a single methyl group on the phenyl ring, leading to variations in reactivity and biological activity.
Uniqueness:
Steric Effects: The presence of two methyl groups on the phenyl ring of (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL introduces steric hindrance, affecting its reactivity and interaction with biological targets.
Electronic Effects: The methyl groups also influence the electronic properties of the compound, potentially enhancing its binding affinity to certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
Clave InChI |
LHXPPWOVNSJCAF-JTQLQIEISA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@H](CO)N)C |
SMILES canónico |
CC1=C(C(=CC=C1)C(CO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


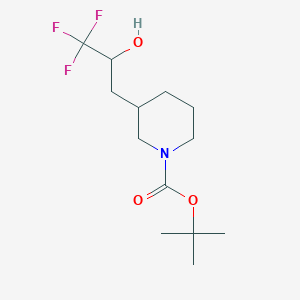
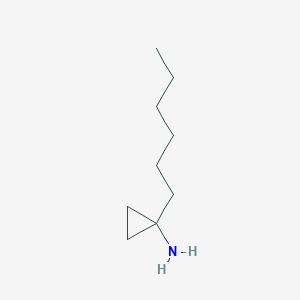


![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
